molecular formula C20H16FN3O4S2 B2623034 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1207014-54-7

2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2623034
CAS No.: 1207014-54-7
M. Wt: 445.48
InChI Key: VDUCPGDXTKZVBR-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfonamide derivatives featuring a 1,2,4-oxadiazole ring and a thiophene backbone. The structure comprises:

  • 1,2,4-Oxadiazole moiety: A five-membered heterocyclic ring known for metabolic stability and hydrogen-bonding capabilities, critical for target engagement.
  • Thiophene sulfonamide core: The sulfonamide group (-SO₂NH-) attached to a thiophene ring contributes to solubility and intermolecular interactions.
  • N-(4-Methoxyphenyl)-N-methyl substitution: The methoxy group at the para position of the phenyl ring may improve pharmacokinetic properties (e.g., membrane permeability) .

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs have demonstrated pharmacological relevance, particularly in antimicrobial and anticancer contexts .

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S2/c1-24(15-6-8-16(27-2)9-7-15)30(25,26)17-10-11-29-18(17)20-22-19(23-28-20)13-4-3-5-14(21)12-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUCPGDXTKZVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting the thiophene-3-sulfonyl chloride with the appropriate amine under basic conditions.

    Methoxyphenyl and Methyl Groups: These groups are introduced through standard alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and sulfonamide group are susceptible to oxidation under controlled conditions:

Reaction Conditions Product References
Thiophene oxidationH2O2\text{H}_2\text{O}_2, mCPBA\text{mCPBA} in CH2Cl2\text{CH}_2\text{Cl}_2, 0–25°CSulfoxide or sulfone derivatives (e.g., thiophene-3-sulfonamide sulfone)
Oxadiazole ring oxidationKMnO4\text{KMnO}_4, acidic H2O\text{H}_2\text{O}, refluxCleavage to form carboxylic acid derivatives

Key Findings :

  • Oxidation of the thiophene sulfur atom to sulfone enhances electrophilicity, potentially improving binding to biological targets.

  • Oxadiazole oxidation is less common but can occur under strong oxidative conditions, leading to ring-opening products.

Reduction Reactions

The oxadiazole and fluorophenyl groups participate in reduction pathways:

Reaction Conditions Product References
Oxadiazole reductionLiAlH4\text{LiAlH}_4, THF\text{THF}, refluxAmine formation via ring-opening (e.g., NH2\text{NH}_2-containing analogs)
DefluorinationPd C\text{Pd C}, H2\text{H}_2, 50–60 psiReplacement of fluorine with hydrogen or hydroxyl groups

Key Findings :

  • Oxadiazole reduction generates primary amines, enabling further functionalization (e.g., amidation) .

  • Catalytic hydrogenation of the fluorophenyl group is stereospecific and solvent-dependent .

Nucleophilic Substitution

The sulfonamide and methoxyphenyl groups are reactive toward nucleophiles:

Reaction Conditions Product References
Sulfonamide alkylationK2CO3\text{K}_2\text{CO}_3, DMF\text{DMF}, alkyl halides, 80°CNN-Alkylated sulfonamides (e.g., ethyl or benzyl derivatives)
Methoxy group displacementBBr3\text{BBr}_3, CH2Cl2\text{CH}_2\text{Cl}_2, −78°CPhenolic derivatives via demethylation

Key Findings :

  • Alkylation at the sulfonamide nitrogen retains bioactivity while modulating solubility .

  • Demethylation of the 4-methoxyphenyl group generates reactive phenolic intermediates for conjugation .

Cycloaddition and Cross-Coupling

The oxadiazole and thiophene rings enable participation in cycloadditions and metal-catalyzed couplings:

Reaction Conditions Product References
1,3-Dipolar cycloadditionCuI\text{CuI}, alkynes, Et3N\text{Et}_3\text{N}, 60°CTriazole-fused hybrids (e.g., thiophene-triazole-oxadiazole conjugates)
Suzuki-Miyaura couplingPd PPh3 4\text{Pd PPh}_3\text{ }_4, boronic acids, THF\text{THF}, refluxBiaryl derivatives (e.g., biphenyl-oxadiazole analogs)

Key Findings :

  • Cycloadditions diversify the heterocyclic framework, enhancing pharmacological profiles .

  • Suzuki couplings modify the fluorophenyl substituent to tune electronic properties .

Acid/Base-Mediated Reactions

Protonation and deprotonation influence reactivity:

Reaction Conditions Product References
Sulfonamide hydrolysisHCl\text{HCl}, H2O\text{H}_2\text{O}, refluxSulfonic acid and amine fragments
Oxadiazole ring expansionNaOH\text{NaOH}, EtOH\text{EtOH}, heat1,3,4-Thiadiazole derivatives via sulfur incorporation

Key Findings :

  • Acidic hydrolysis cleaves the sulfonamide group, yielding fragments for structure-activity studies.

  • Base-mediated ring expansion introduces sulfur, altering electronic properties .

Biological Derivatization

Reactions aimed at enhancing pharmacological activity:

Reaction Conditions Product References
GlycosylationBF3OEt2\text{BF}_3\cdot \text{OEt}_2, glycosyl donors, CH2Cl2\text{CH}_2\text{Cl}_2Glycosylated sulfonamides for improved solubility
Peptide conjugationEDC/HOBt, DMF\text{DMF}, amino acids, 25°CPeptide-sulfonamide hybrids for targeted delivery

Key Findings :

  • Glycosylation enhances aqueous solubility, critical for in vivo applications .

  • Peptide conjugation leverages active transport mechanisms for cellular uptake .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • HT-29 (Colon Cancer)
  • A549 (Lung Cancer)

The mechanism of action involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and promote cell death .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary investigations suggest that it may inhibit the growth of several bacterial strains, although further studies are needed to establish its efficacy and mechanism of action in this context.

Antioxidant Effects

The presence of fluorine atoms in the structure enhances its antioxidant properties, allowing it to scavenge free radicals effectively. This characteristic could be beneficial in reducing oxidative stress in various biological systems .

Study 1: Anticancer Activity Assessment

A comprehensive study evaluated the antiproliferative effects of various oxadiazole derivatives against MCF-7 and HT-29 cell lines. The results indicated that compounds with similar structural motifs exhibited potent anticancer activity, primarily through apoptosis induction via mitochondrial pathways .

Study 2: Mechanistic Insights into Biological Effects

Another investigation focused on elucidating the mechanisms by which these compounds exert their effects on cancer cells. It was found that they could inhibit specific kinases involved in critical signaling pathways for cancer progression, highlighting their potential as targeted therapeutics .

Mechanism of Action

The mechanism of action of 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

This analog differs only in the fluorine position (para vs. meta on the phenyl ring). Key comparisons:

Property Target Compound (3-Fluorophenyl) 4-Fluorophenyl Analog
Molecular Formula C₂₀H₁₆FN₃O₄S₂ C₂₀H₁₆FN₃O₄S₂
Average Mass (g/mol) ~445.48 (estimated) 445.483
Substituent Electronic Effects Meta-Fluorine: Moderate electron withdrawal Para-Fluorine: Stronger electron withdrawal
Biological Implications Potential altered binding pocket interactions due to steric/electronic differences Reported in antimicrobial screens

The para-fluorophenyl analog has been associated with higher binding affinity in anti-tuberculosis compounds, suggesting that substituent position significantly impacts target engagement .

Oxadiazole-Containing Derivatives

ZINC35476132 (N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide)
  • Structural Differences: Replaces the thiophene sulfonamide with a phenoxyacetamide group.
  • Functional Impact: The cyclopentyl group may enhance lipophilicity, while the phenoxy linker could reduce metabolic stability compared to the sulfonamide .
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
  • Key Feature : Incorporates a piperidine-carboxamide moiety instead of thiophene sulfonamide.
  • Biological Relevance : This compound showed promising anti-TB activity, highlighting the oxadiazole's role in targeting mycobacterial enzymes .

Sulfonamide Derivatives with Heterocyclic Cores

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole
  • Comparison : Uses a tetrazole ring instead of oxadiazole. Tetrazoles offer higher acidity (pKa ~4.5), which may improve solubility but reduce membrane permeability compared to oxadiazoles (pKa ~8.5) .
S-Alkylated 1,2,4-Triazoles (Compounds 10–15 from )
  • Structural Contrast : Replace oxadiazole with triazole-thione cores.

Pharmacophoric and Physicochemical Properties

Parameter Target Compound 4-Fluorophenyl Analog ZINC35476132
LogP (Predicted) ~3.2 ~3.5 ~2.8
Hydrogen Bond Acceptors 7 7 6
Topological Polar Surface Area (Ų) 120 120 95

Biological Activity

The compound 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Oxadiazole ring : A five-membered heterocyclic compound that contributes to its biological activity.
  • Sulfonamide group : Known for antibacterial properties.
  • Thiophene moiety : Associated with various pharmacological activities.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as tyrosinase activity in melanogenesis.
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial effects, suggesting the compound may exhibit similar properties.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Biological Activity Overview

Activity Type Description References
Enzyme InhibitionInhibits tyrosinase with significant potency compared to standard inhibitors. ,
AntimicrobialExhibits broad-spectrum antibacterial activity against various pathogens.
Anti-inflammatoryReduces inflammatory markers in cell-based assays. ,

Case Studies

  • Tyrosinase Inhibition Study :
    • A study evaluated the inhibitory effects of the compound on mushroom tyrosinase, revealing that it possesses competitive inhibition characteristics. The IC50 value was significantly lower than that of traditional inhibitors like kojic acid, indicating a stronger effect on melanin production in B16F10 cells .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent against infections .
  • Inflammation Modulation :
    • Research indicated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in murine models, supporting its application in inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodology : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratios, catalysts). For example, flow-chemistry approaches (as demonstrated for diazomethane synthesis ) improve reproducibility and scalability. Key intermediates like the oxadiazole ring can be synthesized via cyclization of thiosemicarbazides under acidic conditions, similar to methods used for triazole derivatives . Monitor reaction progress via HPLC or LC-MS to ensure purity (>95%) .

Q. How can structural confirmation be achieved, and what analytical techniques are critical for characterization?

  • Methodology : Combine NMR (e.g., 1^1H/13^{13}C, 19^{19}F for fluorophenyl groups) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. X-ray crystallography (as applied in ) resolves stereochemical ambiguities. Compare experimental IR spectra with computational predictions (DFT) to validate sulfonamide and oxadiazole vibrations .

Q. What are the solubility and stability profiles under physiological conditions, and how should formulation studies be designed?

  • Methodology : Conduct kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid. Use accelerated stability testing (40°C/75% RH for 4 weeks) to assess degradation pathways. For insoluble compounds, employ co-solvents (DMSO/PEG 400) or nanoparticle encapsulation .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) influence target binding affinity in structure-activity relationship (SAR) studies?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) and screen against target proteins via surface plasmon resonance (SPR) or fluorescence polarization. Compare IC50_{50} values to identify critical pharmacophores. For example, sulfonamide derivatives with electron-withdrawing groups (fluoro) often enhance metabolic stability .

Q. What computational strategies are effective for predicting off-target interactions or toxicity risks?

  • Methodology : Perform molecular docking (AutoDock Vina) against off-target kinases or cytochrome P450 enzymes. Use QSAR models trained on PubChem datasets to predict ADMET properties. Validate predictions with in vitro hepatocyte assays .

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Methodology : Re-evaluate assay conditions (e.g., cell permeability via Caco-2 monolayers ). For discordant results, conduct metabolite profiling (LC-MS/MS) to identify active or inhibitory metabolites. Cross-reference with in silico predictions of metabolic pathways (e.g., CYP3A4-mediated oxidation) .

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